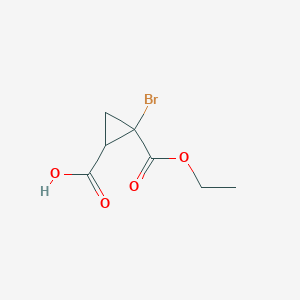

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is a cyclopropane derivative. It has a CAS Number of 2445786-23-0 and a molecular weight of 237.05 . The IUPAC name for this compound is 2-bromo-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is 1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is C7H9BrO4. It has a molecular weight of 237.05 .Aplicaciones Científicas De Investigación

Organic Synthesis and Stereochemistry

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid and its derivatives serve as key intermediates in the synthesis of optically active compounds through asymmetric electrochemical synthesis. The electrochemical behavior of related bromocyclopropane carboxylic acids and esters has been explored, revealing interactions that facilitate carbon-halogen bond cleavage and yield optically active products under specific conditions, such as the presence of emetine, an alkaloid acting as a protonating species (Hazard, Jaouannet, & Tallec, 1982).

Polymer Chemistry

The compound and its analogs have been utilized in the synthesis of multifunctional vinylcyclopropanes, leading to crosslinked polymers with low volume shrinkage during the radical polymerization process. These materials are synthesized by esterification processes involving specific catalysts and offer potential in creating novel polymeric structures with diverse applications (Moszner, Zeuner, & Rheinberger, 1997).

Ethylene Biosynthesis Inhibition

Research into the inhibition of ethylene biosynthesis, a critical process in plant growth and development, has explored derivatives of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid. These derivatives are synthesized as potential inhibitors, aiming to modulate the plant hormone ethylene's production and thus influence plant growth and response to environmental stresses. This area of study provides insights into the regulation of ethylene biosynthesis and its applications in agriculture and horticulture (Wick, Tamm, & Boller, 1995).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a cyclopropane derivative commonly used in chemical research.

Mode of Action

It’s known that carboxylic acids can react with thionyl chloride (socl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

It’s known that α-bromo carboxylic acids can react with an aqueous basic solution followed by an acidic work-up to produce α-hydroxy carboxylic acids . They can also react with an excess of ammonia to provide α-amination, which provides a possible route to amino acids .

Result of Action

It’s known that the compound is commonly used in chemical research.

Propiedades

IUPAC Name |

2-bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLNOZASJQRTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)

![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)

![1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone](/img/structure/B2983050.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)

![4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2983060.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B2983068.png)

![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)